4-[(Cyclopropylcarbonyl)amino]benzoic acid
Overview
Description
4-[(Cyclopropylcarbonyl)amino]benzoic acid is an organic compound with the molecular formula C12H13NO3. It is known for its role in the preparation of triazole derivatives, which are inhibitors of cathepsin S . This compound is characterized by the presence of a cyclopropylcarbonyl group attached to an amino group, which is further connected to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylcarbonyl)amino]benzoic acid typically involves the following steps:
Formation of Cyclopropylcarbonyl Chloride: Cyclopropylcarbonyl chloride is prepared by reacting cyclopropylcarboxylic acid with thionyl chloride.
Amination: The cyclopropylcarbonyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form this compound.
The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylcarbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The carboxylic acid group can react with alcohols to form esters.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives.
Esterification: Formation of esters.
Hydrolysis: Formation of 4-aminobenzoic acid and cyclopropylcarboxylic acid.
Scientific Research Applications
4-[(Cyclopropylcarbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of triazole derivatives, which are important in medicinal chemistry.
Medicine: Potential therapeutic applications due to its inhibitory effects on cathepsin S.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylcarbonyl)amino]benzoic acid involves its interaction with cathepsin S. The compound inhibits the activity of cathepsin S by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of peptide bonds. This inhibition can modulate various biological pathways and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid:
Benzoic Acid: A simpler structure without the amino and cyclopropylcarbonyl groups.
Uniqueness
4-[(Cyclopropylcarbonyl)amino]benzoic acid is unique due to the presence of the cyclopropylcarbonyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other benzoic acid derivatives and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h3-7H,1-2H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFRECYQSDDFRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389815 | |
Record name | 4-[(cyclopropylcarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23745-26-8 | |
Record name | 4-[(cyclopropylcarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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